molecular formula C18H26N4O2 B13350448 tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate

tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate

Cat. No.: B13350448
M. Wt: 330.4 g/mol
InChI Key: LEGRNEUASIRFNU-IUODEOHRSA-N
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Description

tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate: is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound features a benzimidazole moiety, which is known for its biological activity, and a piperidine ring, which is commonly found in many bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.

    Synthesis of the piperidine ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine or the cyclization of appropriate precursors.

    Coupling of the benzimidazole and piperidine rings: This step involves the formation of a carbon-nitrogen bond between the benzimidazole and piperidine rings, often using a coupling reagent such as EDCI or DCC.

    Introduction of the tert-butyl carbamate group: The final step involves the protection of the amine group with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The benzimidazole moiety can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: The piperidine ring can be reduced to form different hydrogenated products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzimidazole ring may yield benzimidazole N-oxides, while reduction of the piperidine ring may produce various piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biology, this compound may be studied for its potential biological activity. The benzimidazole moiety is known for its antimicrobial, antiviral, and anticancer properties, making this compound a candidate for drug discovery and development.

Medicine

In medicine, this compound may be investigated for its therapeutic potential

Industry

In industry, this compound could be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate would depend on its specific biological target. Generally, compounds with benzimidazole moieties can interact with enzymes, receptors, and other proteins, leading to various biological effects. The piperidine ring may enhance the compound’s binding affinity and selectivity for its target.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-ethylpiperidin-4-yl)carbamate
  • tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-phenylpiperidin-4-yl)carbamate
  • tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-isopropylpiperidin-4-yl)carbamate

Uniqueness

The uniqueness of tert-Butyl ((2R,4R)-2-(1H-benzo[d]imidazol-2-yl)-1-methylpiperidin-4-yl)carbamate lies in its specific combination of functional groups and stereochemistry. The presence of both the benzimidazole and piperidine rings, along with the tert-butyl carbamate group, provides a unique chemical scaffold that can be exploited for various applications.

Properties

Molecular Formula

C18H26N4O2

Molecular Weight

330.4 g/mol

IUPAC Name

tert-butyl N-[(2R,4R)-2-(1H-benzimidazol-2-yl)-1-methylpiperidin-4-yl]carbamate

InChI

InChI=1S/C18H26N4O2/c1-18(2,3)24-17(23)19-12-9-10-22(4)15(11-12)16-20-13-7-5-6-8-14(13)21-16/h5-8,12,15H,9-11H2,1-4H3,(H,19,23)(H,20,21)/t12-,15-/m1/s1

InChI Key

LEGRNEUASIRFNU-IUODEOHRSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCN([C@H](C1)C2=NC3=CC=CC=C3N2)C

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(C(C1)C2=NC3=CC=CC=C3N2)C

Origin of Product

United States

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